Molecular structure and weight of 2-(Trifluoromethyl)benzenesulfonohydrazide
Molecular structure and weight of 2-(Trifluoromethyl)benzenesulfonohydrazide
An In-Depth Technical Guide to the Molecular Structure and Weight of 2-(Trifluoromethyl)benzenesulfonohydrazide
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)benzenesulfonohydrazide, a key intermediate in organic and medicinal chemistry. The document delineates its molecular structure, detailing the constituent functional groups and their influence on the molecule's overall physicochemical properties. A precise calculation and discussion of its molecular weight are presented, supported by a self-validating protocol. The significance of the trifluoromethyl and sulfonohydrazide moieties is explored, highlighting their roles in enhancing lipophilicity, metabolic stability, and synthetic versatility. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound for application in synthesis and molecular design.
Chemical Identity and Nomenclature
For clarity and precision in research and development, it is essential to establish the fundamental identifiers of 2-(Trifluoromethyl)benzenesulfonohydrazide. These identifiers ensure accurate documentation, procurement, and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 2-(trifluoromethyl)benzenesulfonohydrazide | [1] |
| CAS Number | 890522-56-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇F₃N₂O₂S | [1][2] |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN | [1][2] |
| InChI Key | ISSXDMNIXWMHRB-UHFFFAOYSA-N | [1][4][5] |
Molecular Structure Analysis
The structure of 2-(Trifluoromethyl)benzenesulfonohydrazide is characterized by an ortho-substituted benzene ring, which serves as the molecular scaffold. The specific arrangement and electronic nature of its two functional groups—the trifluoromethyl group and the sulfonohydrazide group—are critical determinants of its chemical behavior and utility.
Structural Visualization
The spatial arrangement of the atoms and functional groups is depicted below. The benzene ring is substituted at the C1 and C2 positions, leading to steric and electronic interactions that influence the molecule's reactivity.
Caption: 2D representation of 2-(Trifluoromethyl)benzenesulfonohydrazide.
Influence of Functional Groups on Physicochemical Properties
The unique characteristics of this molecule are derived directly from its functional groups:
-
Trifluoromethyl (-CF₃) Group: This group exerts a profound influence on the molecule's bioactivity.[6] As a strong electron-withdrawing group, it modifies the electronic properties of the benzene ring.[6] Crucially, it significantly increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to permeate biological membranes—a vital attribute in drug design.[6] Furthermore, the C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation compared to a standard methyl (-CH₃) group, thereby improving metabolic stability.[6]
-
Sulfonohydrazide (-SO₂NHNH₂) Group: This functional group is the primary site of reactivity for synthetic applications.[7] It serves as a versatile precursor, most notably for the preparation of N-sulfonylhydrazones through condensation reactions with various aldehydes and ketones.[6] The resulting hydrazones are valuable scaffolds in medicinal chemistry and are used as analytical reagents.[6] The presence of N-H bonds allows this group to act as a hydrogen bond donor, influencing solubility and interactions with biological targets.
Molecular Weight Determination
The molecular weight is a fundamental property used for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.
Calculated Molecular Weight
The average molecular weight of 2-(Trifluoromethyl)benzenesulfonohydrazide is consistently reported as 240.21 g/mol .[1][3][4][5] This value is an average based on the natural isotopic abundance of the constituent elements. For high-resolution mass spectrometry (HRMS), the monoisotopic mass, which considers the mass of the most abundant isotope of each element, is more relevant. The monoisotopic mass is 240.01803313 Da .[1]
Self-Validating Protocol: Calculation from Molecular Formula
To ensure trustworthiness and transparency, the molecular weight can be independently validated by summing the atomic weights of the constituent atoms based on its molecular formula: C₇H₇F₃N₂O₂S .
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 240.199 |
The calculated value of 240.199 g/mol aligns with the widely reported value of 240.20 g/mol or 240.21 g/mol , with minor differences attributable to rounding of atomic weight values.[2][3]
Synthesis and Characterization
While this guide focuses on structure and weight, understanding the compound's origin is crucial for appreciating its application. It is a synthetic molecule, not naturally occurring, and its availability is predicated on robust chemical synthesis protocols.
Typical Synthetic Pathway
2-(Trifluoromethyl)benzenesulfonohydrazide is commonly synthesized via a two-step process. The first step involves the creation of the key intermediate, 2-(trifluoromethyl)benzenesulfonyl chloride. This is followed by a condensation reaction with hydrazine hydrate.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Condensation
The following protocol is a representative example of the final step in the synthesis.
Objective: To synthesize 2-(Trifluoromethyl)benzenesulfonohydrazide from its corresponding sulfonyl chloride.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Methanol or Tetrahydrofuran (THF)/water solvent system
Procedure:
-
Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride in methanol.[6]
-
Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring. The reaction is exothermic and may require cooling.
-
If using a THF/water system, adjust the pH to 8-10 with a suitable base like Na₂CO₃.[6]
-
Stir the reaction mixture at room temperature (25°C) or under reflux, depending on the chosen solvent and desired reaction rate.[6]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).[6]
-
Upon completion, the product can be isolated. This may involve quenching the reaction with water and extracting with an organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final product as a white to yellow solid.[6]
Conclusion
2-(Trifluoromethyl)benzenesulfonohydrazide is a strategically designed chemical intermediate whose value lies in the synergistic interplay of its structural components. The trifluoromethyl group imparts desirable pharmacokinetic properties like metabolic stability and membrane permeability, while the sulfonohydrazide group provides a reactive handle for extensive synthetic derivatization.[6] An accurate understanding of its molecular weight (240.21 g/mol ) and structure is fundamental for its effective use in stoichiometric-sensitive reactions and for the rational design of new chemical entities in pharmaceutical and agrochemical research.[3][8]
References
- 2-(Trifluoromethyl)benzenesulfonohydrazide - Benchchem.
- 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 - ChemScene.
- 2-(TRIFLUOROMETHYL)BENZENESULFONOHYDRAZIDE | 890522-56-2 - Sigma-Aldrich.
- 2-(Trifluoromethyl)benzenesulfonohydrazide - Sigma-Aldrich.
- 2-(TRIFLUOROMETHYL)BENZENESULFONOHYDRAZIDE | 890522-56-2 - Sigma-Aldrich.
-
2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803 - PubChem. [Link]
- 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 - Sigma-Aldrich.
- 2-(Trifluoromethyl)benzenesulfonohydrazide | 890522-56-2 - Sigma-Aldrich.
- 2-(Trifluoromethyl)benzenesulfonamide - Chem-Impex.
- (E)-N'-(2,2,2-Trifluoro-1-(2-(hexyloxy)phenyl)ethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide - ChemScene.
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